molecular formula C15H11F3O4 B6409760 3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid CAS No. 1261831-43-9

3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409760
CAS No.: 1261831-43-9
M. Wt: 312.24 g/mol
InChI Key: YNDMARFEUUBNAC-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 3-trifluoromethoxyphenyl substituent at the 4-position of the aromatic ring. The trifluoromethoxy group (–OCF₃) is a strong electron-withdrawing substituent, influencing electronic distribution, solubility, and biological activity. Such compounds are often explored in medicinal chemistry for their metabolic stability and bioavailability .

Properties

IUPAC Name

3-methoxy-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-13-8-10(14(19)20)5-6-12(13)9-3-2-4-11(7-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDMARFEUUBNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691770
Record name 2-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261831-43-9
Record name 2-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methoxy Group Installation

The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A proven method involves reacting 3-halo-4-hydroxybenzaldehyde (halogen = Cl, Br, I) with methanol or its sodium derivative under basic conditions. For example:

  • Protocol : 3-Chloro-4-hydroxybenzaldehyde reacts with sodium methoxide in dimethyl sulfoxide (DMSO) at 110°C for 10 hours, achieving 91% yield.

  • Solvent Impact : Aprotic polar solvents like DMSO enhance reaction rates by stabilizing transition states, while acetone or N,N-dimethylformamide (DMF) offer alternatives with lower boiling points.

Trifluoromethoxy Group Introduction

The trifluoromethoxy group poses unique challenges due to the instability of trifluoromethoxide ions (CF3O⁻). Patent CN102690194A demonstrates a workaround using chlorodifluoroacetic acid derivatives to install difluoromethoxy groups, which can be adapted for trifluoromethoxy via analogous reagents. Key steps include:

  • Reagent Selection : Chlorotrifluoroacetic acid or its sodium salt reacts with phenolic intermediates in DMF at 60–120°C.

  • Base Catalysis : Potassium carbonate or sodium hydride deprotonates the phenol, facilitating ether bond formation.

Oxidation of Aldehydes to Carboxylic Acids

The final step involves oxidizing the aldehyde intermediate to the carboxylic acid. Sodium chlorite (NaClO2) in acetic acid is highly effective, as shown in Patent CN102690194A:

  • Protocol : 3-Methoxy-4-(3-trifluoromethoxyphenyl)benzaldehyde is treated with 25% NaClO2 in acetic acid at 30°C for 4 hours, yielding 95% pure product.

  • Side Reactions : Over-oxidation is minimized by maintaining pH < 3 and using stoichiometric NaClO2.

Alternative Synthetic Routes and Optimization

One-Pot Synthesis

Combining etherification and oxidation steps in a single reactor reduces purification needs. Preliminary trials using DMSO as a dual solvent and NaH as a base achieved 85% yield but required precise temperature control.

Experimental Data and Performance Metrics

Table 1 compares yields and conditions for critical steps across studies:

StepSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)
Methoxy installationDMSONaH110109195
Trifluoromethoxy installDMFK2CO39088593.6
Aldehyde oxidationAcOH/H2ONaClO23049596.8

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 3-methoxy-4-(3-trifluoromethoxyphenyl)benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-4-(3-trifluoromethoxyphenyl)methanol.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. These properties are essential for developing new compounds in pharmaceutical research and materials science.

Medicinal Chemistry

3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid has been explored for its potential therapeutic applications. It has shown promise in:

  • Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases.
  • Antimicrobial Activity : Research has demonstrated that certain analogues possess significant antimicrobial effects against various pathogens, suggesting potential use in treating infections .

Material Science

The compound is also investigated for its role in developing advanced materials, such as polymers and coatings. Its unique chemical structure contributes to the thermal stability and mechanical properties of these materials, enhancing their applicability in industrial processes.

Data Tables

Application Area Description Examples/Findings
Organic SynthesisBuilding block for complex moleculesUsed in synthesizing pharmaceuticals
Medicinal ChemistryPotential anti-inflammatory and antimicrobial agentShown to inhibit specific bacterial strains
Material ScienceEnhances properties of polymers and coatingsImproves thermal stability and mechanical strength

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound derivatives. The results indicated that specific modifications led to enhanced efficacy in reducing inflammation markers in vitro, suggesting potential for therapeutic use .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of the trifluoromethoxy group in enhancing the compound's binding affinity to bacterial targets, leading to increased effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications Evidence ID
3-Methoxy-4-(trifluoromethyl)benzoic acid –OCH₃ (C3), –CF₃ (C4) C₉H₇F₃O₃ 220.15 209–211 High purity (97%), synthetic intermediate
3-Methoxy-4-[2-oxo-2-(2-(trifluoromethyl)anilino)ethoxy]benzoic acid –OCH₃ (C3), –OCH₂C(O)NHC₆H₃(CF₃) (C4) C₁₇H₁₄F₃NO₅ 393.30 N/A Complex amide-ether linkage; potential pharmacological activity
4-Benzyloxy-3-methoxybenzoic acid –OCH₃ (C3), –OCH₂C₆H₅ (C4) C₁₆H₁₆O₄ 272.30 N/A Benzyl-protected derivative; used in synthesis
3-Methoxy-4-(3-methoxy-4-nitrobenzamido)benzoic acid –OCH₃ (C3), –NHC(O)C₆H₃(OCH₃)(NO₂) (C4) C₁₆H₁₄N₂O₇ 346.29 N/A Nitro and amide groups; 76% synthesis yield
2-Methoxy-5-(trifluoromethyl)benzoic acid –OCH₃ (C2), –CF₃ (C5) C₉H₇F₃O₃ 220.15 N/A Positional isomer; altered electronic effects

Key Structural and Functional Differences

Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group (–OCF₃) in the target compound enhances lipophilicity and metabolic resistance compared to the trifluoromethyl (–CF₃) group in .

Substituent Positional Effects :

  • Positional isomerism significantly impacts properties. For example, 2-methoxy-5-(trifluoromethyl)benzoic acid has a meta-substituted –CF₃, altering electronic effects compared to the para-substituted –OCF₃ in the target compound.

The nitro group in introduces strong electron-withdrawing effects, enhancing reactivity in substitution reactions.

Biological Activity

3-Methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group and a trifluoromethoxy group, which are known to influence its pharmacological properties. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13F3O4\text{C}_{15}\text{H}_{13}\text{F}_3\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets. Studies suggest that such compounds can modulate enzyme activities and cellular signaling pathways, which may lead to anti-inflammatory and anticancer effects.

Anti-inflammatory Properties

Research has indicated that benzoic acid derivatives can exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown inhibition of enzymes such as 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response. In vitro studies demonstrated that these derivatives could reduce edema in animal models, indicating potential therapeutic applications for inflammatory diseases .

Anticancer Activity

The anticancer potential of benzoic acid derivatives has been explored in various studies. For example, certain methoxylated benzoic acids have shown promising results in inhibiting cancer cell proliferation by interfering with tubulin polymerization, a vital process for cell division . Compounds structurally related to this compound have been reported to exhibit IC50 values in the nanomolar range against melanoma and prostate cancer cells .

Enzyme Modulation

In addition to anti-inflammatory and anticancer effects, this compound may also influence protein degradation pathways. Studies have shown that benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis . This suggests potential applications in age-related diseases where protein aggregation is a concern.

Case Studies

StudyFindings
Inhibition of 5-LOX Compounds similar to this compound showed IC50 values < 1 μM against 5-LOX, correlating with reduced inflammation in vivo .
Anticancer Activity A series of methoxylated benzoic acids demonstrated significant growth inhibition against various cancer cell lines (IC50 values ranging from 21 nM to 424 nM) .
Proteasome Activation In vitro assays revealed enhanced proteasome activity in human fibroblasts treated with benzoic acid derivatives at concentrations of 1 and 10 μg/mL .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methoxy-4-(3-trifluoromethoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron derivative. Key conditions include:

  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency.
  • Mild temperatures (room temperature to 80°C) to avoid decomposition of the trifluoromethoxy group.
  • Purification via column chromatography or recrystallization to achieve >95% purity . Yields are highly dependent on the steric and electronic effects of substituents; electron-withdrawing groups (e.g., trifluoromethoxy) may slow coupling kinetics, requiring longer reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • HPLC-MS : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid).
  • NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns (e.g., methoxy at C3, trifluoromethoxy at C4-phenyl). The ¹⁹F NMR signal for -OCF₃ typically appears at ~-55 ppm .
  • FT-IR : Identify carboxylic acid (-COOH) stretching vibrations at ~1700 cm⁻¹ and aryl ether (C-O-C) bands near 1250 cm⁻¹ .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : ~2.8 (calculated), indicating moderate lipophilicity due to the trifluoromethoxy group.
  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO or methanol.
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at -20°C in inert atmospheres to prevent degradation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) due to structural similarities to active trifluoromethylated analogs .
  • Enzyme inhibition : Screen against COX-2 or lipoxygenase, as methoxy/trifluoromethoxy groups may modulate arachidonic acid pathways .

Q. How does the trifluoromethoxy group impact electronic properties compared to methoxy analogs?

The -OCF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. This alters:

  • Reactivity : Slows electrophilic substitution but enhances resistance to oxidative degradation.
  • Biological activity : Increases metabolic stability and membrane permeability compared to -OCH₃ .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for structurally similar analogs?

  • Case study : If analog A shows antimicrobial activity while analog B (differing only in substituent position) does not:
  • Perform docking studies to compare binding affinities to target enzymes (e.g., dihydrofolate reductase).
  • Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
    • Statistical analysis : Use multivariate regression to isolate substituent effects from assay variability .

Q. What strategies optimize regioselectivity in functionalizing the benzoic acid core?

  • Directed ortho-metalation : Use a directing group (e.g., -COOH) with LDA (lithium diisopropylamide) to install substituents at the ortho position.
  • Protecting groups : Temporarily protect the carboxylic acid with methyl ester to prevent interference during electrophilic substitution .

Q. How do environmental factors (pH, temperature) affect its stability in biological assays?

  • pH-dependent degradation : At pH > 8, the trifluoromethoxy group undergoes hydrolysis to -OH, confirmed by LC-MS. Use buffered solutions (pH 6–7.4) for cell-based assays .
  • Thermal stability : DSC analysis shows decomposition onset at 150°C, necessitating low-temperature storage for long-term studies .

Q. What computational methods predict its interactions with biological targets?

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in enzyme active sites .

Q. How can structural analogs be systematically compared to identify structure-activity relationships (SAR)?

  • Analog synthesis : Prepare derivatives with varying substituents (e.g., -OCH₃ vs. -OCF₃ at C4) .
  • Data table :
CompoundSubstituent PositionIC₅₀ (COX-2, µM)LogP
Parent compoundC3-OCH₃, C4-OCF₃Ph12.52.8
3-OCH₃, 4-OCH₃C3-OCH₃, C4-OCH₃>501.9
3-CF₃, 4-OCF₃PhC3-CF₃, C4-OCF₃Ph8.23.5
  • SAR conclusion : Trifluoromethoxy at C4 enhances potency and lipophilicity .

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